

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyldecanoyl-CoA

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Compound of Interest

Compound Name: 5-Methyldecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-Methyldecanoyl-CoA**. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related acyl-CoA compounds and established biochemical principles to offer a robust profile. All quantitative data is presented in clear, tabular format, and relevant experimental methodologies are detailed. Additionally, a representative metabolic pathway is visualized to illustrate the biochemical context of **5-Methyldecanoyl-CoA**.

Core Physicochemical Properties

The physicochemical properties of **5-Methyldecanoyl-CoA** are crucial for understanding its behavior in biological systems and for developing experimental protocols. While specific experimental values for melting and boiling points are not readily available in the literature, its molecular formula and weight have been determined.

Property	Value	Source/Method
Molecular Formula	C32H56N7O17P3S	Calculated
Molecular Weight	935.81 g/mol	Calculated[1][2]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Soluble in aqueous buffers. Solubility is affected by the concentration of divalent cations like Mg ²⁺ . [3]	Experimental (for related long-chain acyl-CoAs)
pKa	Data not available	N/A

Experimental Protocols

The synthesis and analysis of acyl-CoA molecules are fundamental for their study. The following protocols are based on established methods for similar compounds and can be adapted for **5-Methyldecanoyl-CoA**.

Chemo-enzymatic Synthesis of 5-Methyldecanoyl-CoA

This protocol is adapted from a general method for the synthesis of acyl-CoAs using carbonyldiimidazole (CDI). [4]

Materials:

- 5-Methyldecanoic acid
- Carbonyldiimidazole (CDI)
- Coenzyme A (CoA)
- Tetrahydrofuran (THF)
- 0.5 M Sodium Bicarbonate (NaHCO₃)

- Liquid Nitrogen
- Lyophilizer

Procedure:

- Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 μ L of THF.
- Add 5-methyldecanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution.
- Stir the mixture at 22°C for 1 hour to activate the carboxylic acid.
- In a separate tube, dissolve 5 mg of CoA (0.0064 mmol, 1 eq.) in 50 μ L of 0.5 M NaHCO₃.
- Add the CoA solution to the activated 5-methyldecanoic acid mixture.
- Stir the reaction for another 45 minutes at 22°C.
- Flash freeze the reaction mixture in liquid nitrogen.
- Lyophilize the frozen sample overnight to remove solvents.
- The resulting lyophilized powder is **5-Methyldecanoyl-CoA**, which can be dissolved in water for analysis.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is a general workflow for the analysis and quantification of synthesized acyl-CoAs.

Instrumentation:

- HPLC system with a C18 reverse-phase column
- Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

Mobile Phases:

- Mobile Phase A: Water with 0.1% formic acid

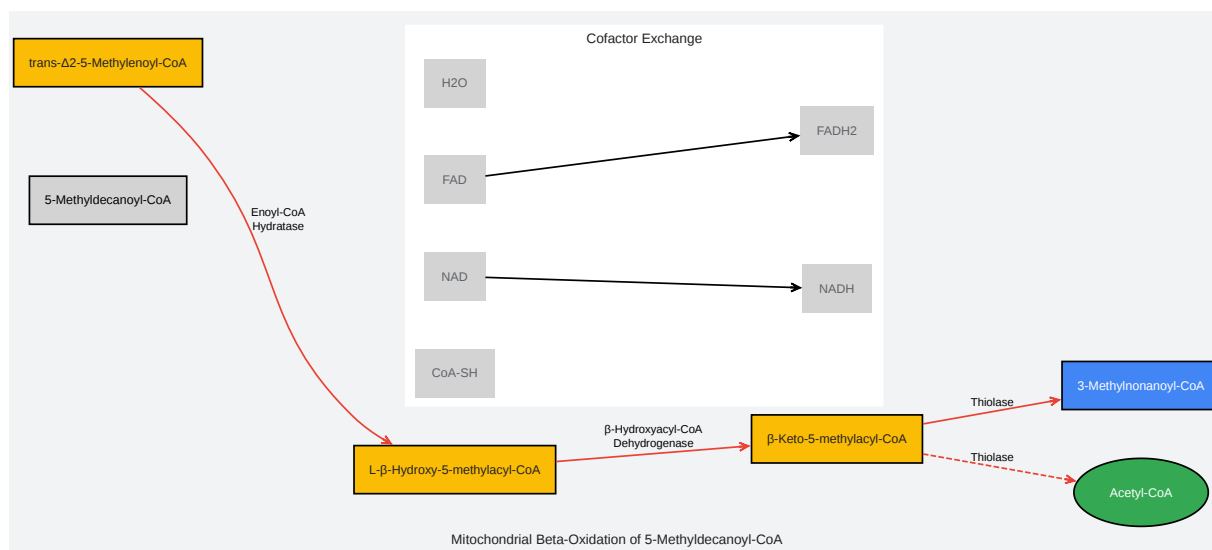
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

- Reconstitute the lyophilized **5-Methyldecanoyl-CoA** in a known volume of Mobile Phase A.
- Inject an appropriate volume of the sample onto the C18 column.
- Elute the compound using a gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 15 minutes.
- Monitor the eluent using the mass spectrometer in positive ion mode, looking for the characteristic mass-to-charge ratio (m/z) of **5-Methyldecanoyl-CoA**.
- Quantification can be achieved by comparing the peak area to that of a known standard.

Metabolic Pathway

5-Methyldecanoyl-CoA, as a medium-chain fatty acyl-CoA, is expected to be metabolized via the mitochondrial beta-oxidation pathway. This process sequentially shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.



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Caption: Representative pathway for the first cycle of mitochondrial beta-oxidation of **5-Methyldecanoyl-CoA**.

Biological Role and Significance

Acyl-CoAs are central metabolites in cellular metabolism, serving as key intermediates in fatty acid synthesis and degradation.[5] They are thioesters of coenzyme A, which acts as a carrier for acyl groups in numerous enzymatic reactions.[6][7] **5-Methyldecanoyl-CoA**, as a

branched-chain fatty acyl-CoA, is likely involved in energy metabolism through beta-oxidation. The presence of the methyl group may influence the rate and specificity of enzymatic reactions compared to its straight-chain counterpart, decanoyl-CoA.

The metabolism of similar branched-chain fatty acids is crucial, and defects in their processing can lead to various metabolic disorders. Therefore, understanding the properties and metabolic fate of **5-Methyldecanoyl-CoA** is of significant interest to researchers studying lipid metabolism and related diseases. Furthermore, as acyl-CoAs are substrates for enzymes that modify proteins, such as histone acetyltransferases, branched-chain acyl-CoAs could potentially play a role in epigenetic regulation.[5]

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